

Molecular Characterization of Triphenyl-Containing Diols

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Compound Focus: Triphen diol

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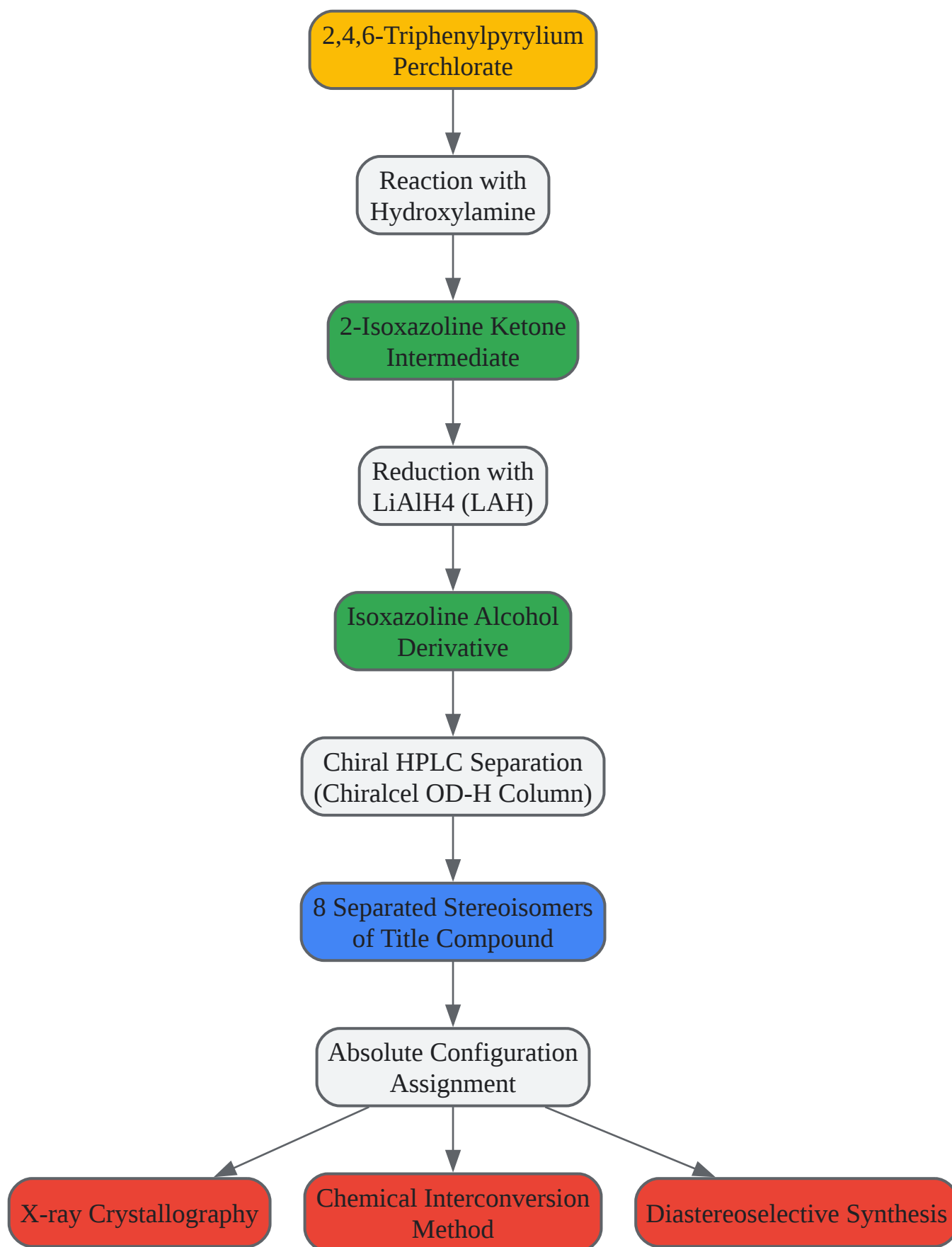
The term "**triphen diol**" is not specific to a single compound. The table below summarizes three distinct molecules with similar names found in the search results.

Compound Name	CAS Number	Molecular Formula / Weight	Specific Rotation [α]	Melting Point	Stereochemistry
(S)-(-)-1,1,2-Triphenylethane-1,2-diol [1]	108998-83-0	C ₂₀ H ₁₈ O ₂ / 290.36 g/mol	-214° (c=1 in Ethanol)	125-127 °C	(S)-configured
(R)-(+)-1,1,2-Triphenylethane-1,2-diol [2] [3]	95061-46-4	C ₂₀ H ₁₈ O ₂ / 290.36 g/mol	Information Missing	Information Missing	(R)-configured
5-Amino-1,3,5-triphenyl-pentane-1,3-diol [4]	Information Missing	C ₂₃ H ₂₅ NO ₂ (from text)	Information Missing	Information Missing	Multiple stereoisomers

The search results also contained a record for "**Triphen diol**" (CID 73014257) with a molecular formula of C₂₂H₂₀O₄, but no further characterization data was available [5].

Experimental Protocols for Characterization

For the compound **5-Amino-1,3,5-triphenyl-pentane-1,3-diol**, a detailed synthetic and analytical workflow was described in the literature [4]. The following diagram outlines the key steps for its preparation and stereochemical analysis:



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Workflow for synthesis and chiral resolution of a triphenyl diol analog [4]

The protocol highlights several key techniques for molecular characterization:

- **Separation of Stereoisomers:** The eight stereoisomers were separated in a single run using High-Performance Liquid Chromatography (HPLC) on a **Chiralcel OD-H** column [4].
- **Determination of Absolute Configuration:** A combination of methods was used to assign the absolute configuration, including **X-ray crystallography**, monitoring the sign change during chemical interconversion, and diastereoselective synthesis [4].
- **Note on Racemization:** The intermediate 2-isoxazoline ketone was noted to be susceptible to racemization via a retro-Michael addition mechanism, an important consideration for stereochemical integrity [4].

Interpretation and Recommendations

The information gathered suggests that "**triphen diol**" is likely a generic descriptor for compounds featuring a diol group and three phenyl rings. The most readily available data pertains to the enantiomers of 1,1,2-triphenylethane-1,2-diol, a chiral building block.

For a comprehensive whitepaper, the current data is insufficient. I propose the following steps to deepen your research:

- **Utilize Commercial Catalogs:** Suppliers like TCI America and Sigma-Aldrich list (S)- and (R)-1,1,2-triphenylethane-1,2-diol. Their technical documents and SDS sheets may contain additional physicochemical data [1].
- **Explore Specific Analogues:** If your interest lies in a **5-amino** variant similar to the one described [4], using the full chemical name "5-Amino-1,3,5-triphenyl-pentane-1,3-diol" in a focused literature search will yield more relevant results than the generic "**triphen diol**."
- **Investigate Related Compounds:** The search also revealed triphenylethylene-based structures in medicinal chemistry [6], which, while different, may share some synthetic or analytical methodologies.

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References

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4. (PDF) Synthesis and absolute configuration assignment of... [academia.edu]
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